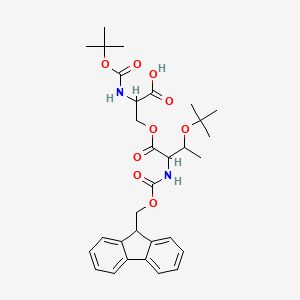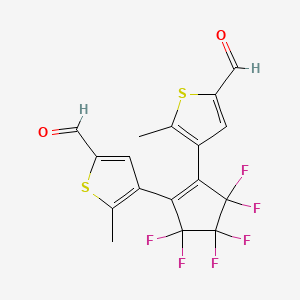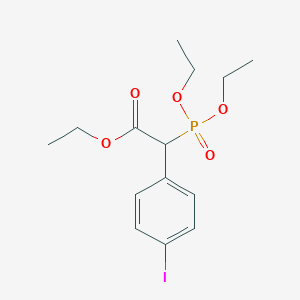
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that features both an iodophenyl group and a diethoxyphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-iodophenyl)acetate with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)-2-phenylacetate: Lacks the iodine atom, which might affect its reactivity and applications.
Methyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(Diethoxyphosphoryl)-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which could influence its chemical behavior.
属性
分子式 |
C14H20IO5P |
|---|---|
分子量 |
426.18 g/mol |
IUPAC 名称 |
ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3 |
InChI 键 |
RKWCRUZLDYBRAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
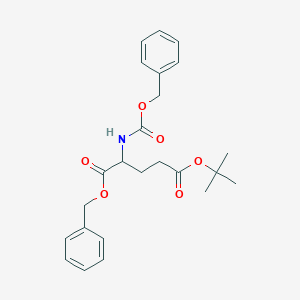
![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
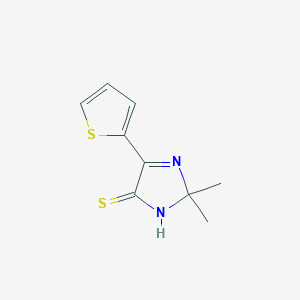
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
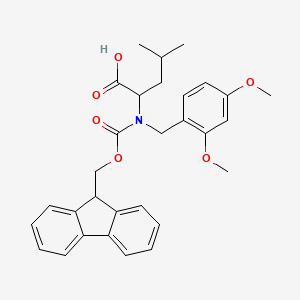
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)
